The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with N-methylglycine. This process can be carried out under various conditions to optimize yield and purity.
The molecular structure of N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine can be represented by its IUPAC name and structural formula. The compound features a benzothiazole ring bonded to an ethyl group and a methylated glycine moiety.
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo several types of chemical reactions:
The mechanism of action for N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with biological targets such as enzymes and receptors. The benzothiazole moiety provides a site for binding that may modulate enzymatic activity or receptor interactions. The presence of the methylglycine enhances solubility and bioavailability, facilitating its biological effects.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions.
Thermal stability and reactivity profiles are essential for understanding the compound's behavior in various applications.
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine has diverse applications in scientific research:
The 1,3-benzothiazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and tunable electronic properties. This bicyclic system comprises a benzene ring fused to a thiazole moiety, conferring inherent stability while allowing diverse substitutions at key positions (C-2, C-4, C-6) that modulate biological interactions. The sulfur atom within the thiazole ring contributes to electron delocalization, enhancing π-stacking capabilities with biological targets, while the nitrogen atom serves as a hydrogen bond acceptor. Positional modifications significantly influence the scaffold’s physicochemical behavior and target affinity, as evidenced by analogs like N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (electron-withdrawing chloro groups) and N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine derivatives (lipophilic trifluoromethoxy group) [5]. The 2-position is particularly reactive, serving as an anchor point for N-functionalization to generate tertiary amides that enhance metabolic stability.
Table 1: Impact of Benzothiazole Substituents on Compound Properties
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C-4 | Ethyl (target) | Moderate +I effect | Enhanced lipophilicity & membrane permeation |
C-4 | Methoxy (e.g., N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine) [3] | Strong +M effect | Altered H-bonding capacity |
C-6 | Methylsulfonyl (e.g., N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine) [2] | Strong electron-withdrawing | Improved solubility & target specificity |
C-6 | Fluoro (e.g., N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine) [7] | Moderate electron-withdrawing | Tunable pharmacokinetics |
N-Substituted glycine hybrids have emerged as strategic tools for optimizing the drug-likeness of heterocyclic pharmacophores. Glycine’s compact structure—a two-carbon spacer terminated by carboxylic acid—enables conjugation while maintaining conformational flexibility. Methylation of the glycine nitrogen, as seen in N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine [4] and the target compound N-(4-ethyl-1,3-benzothiazol-2-yl)-N-methylglycine, reduces amide bond polarity, thereby improving blood-brain barrier penetrance. The carboxylic acid group serves as a bioisostere for phosphates or sulfonates, enabling target interactions with ion pockets or metal ions in enzymatic sites. This hybridization strategy is exemplified by sarcosine (N-methylglycine), which inhibits glycine transporters (GlyT1) and modulates NMDA receptors . Advanced applications include PROTAC linker design, where derivatives like Boc-methylglycine-C2-bromine serve as versatile connectors between E3 ligase ligands and target protein binders . The synthetic adaptability of N-substituted glycines allows efficient coupling with benzothiazole electrophiles (e.g., 2-chloro-benzothiazoles) under mild conditions.
Table 2: Structural Diversity in Benzothiazol-2-yl-N-methylglycine Hybrids
Benzothiazole Substituent | Compound Example | Key Synthetic Use |
---|---|---|
4-Ethyl | Target compound | Lipophilicity optimization |
6-(Trifluoromethoxy) | N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine [5] | Metabolic stability enhancement |
4-Fluoro | N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine [7] | Electronic modulation & PET tracer potential |
4-Methoxy | N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine [3] | Solubility tuning |
The strategic incorporation of an ethyl group at the C-4 position of the benzothiazole scaffold addresses critical drug design challenges. Compared to smaller methyl groups, the ethyl substituent extends lipophilicity (cLogP +0.5–1.0) without excessive steric bulk, balancing membrane permeability and aqueous solubility—a limitation observed in highly lipophilic analogs like N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl] derivatives [5]. Ethyl’s inductive (+I) effect subtly modulates the electron density of N-1 and C-2 atoms, enhancing nucleophilic displacement at C-2 during glycine conjugation. This contrasts with strongly electron-withdrawing groups (e.g., 4,6-dichloro substitution ), which may hinder amide bond formation. The ethyl group’s metabolic stability surpasses labile functionalities like methylsulfonyl [2] or methoxy [3], reducing oxidative dealkylation risks. Computational analyses indicate that 4-alkyl substitutions induce optimal steric contouring for kinase ATP-pocket binding, supported by studies on ethyl-containing kinase inhibitors. Furthermore, the ethyl group occupies a distinct physicochemical space compared to halogens or heteroatom-based chains, enabling patentability and novel intellectual property generation in oncology and CNS therapeutics.
Table 3: Comparative Physicochemical Properties of C-4 Substituted Benzothiazole Glycine Hybrids
C-4 Substituent | Calculated logP | Topological PSA (Ų) | Metabolic Stability Risk |
---|---|---|---|
Ethyl (target) | 2.1 | 75.6 | Low |
Methyl | 1.7 | 75.6 | Moderate (oxidation) |
Methoxy | 1.4 | 83.7 | High (O-demethylation) |
Chloro | 2.5 | 75.6 | Low |
Fluoro | 1.9 | 75.6 | Low |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: